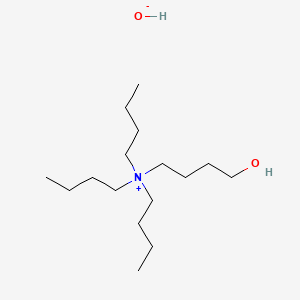

Tetrabutyl(4-hydroxy)ammonium hydroxide

Description

Classification and General Research Significance of Quaternary Ammonium (B1175870) Compounds

Quaternary ammonium compounds, commonly known as QACs or "quats," are a diverse class of substances characterized by a central, positively charged nitrogen atom bonded to four organic groups. mass.govnih.gov This structure imparts a cationic nature to the molecule. QACs were first discovered in the early 1940s and have since become integral to numerous applications, primarily serving as antimicrobials, surfactants, preservatives, and antistatic agents. mass.govnih.govturi.org Their research significance stems from their wide-ranging utility in industrial, commercial, and household products, including disinfectants, detergents, fabric softeners, and wood preservatives. mass.govturi.org

The effectiveness of QACs is linked to their molecular structure; the positively charged ammonium head allows them to interact with negatively charged surfaces and cell membranes, while the hydrophobic hydrocarbon tails facilitate their solubility in organic environments. nih.gov This dual characteristic makes them effective as phase-transfer catalysts, a role where they facilitate reactions between reactants located in different immiscible phases. In recent years, research interest in QACs has intensified, partly due to their extensive use as disinfectants. nih.govturi.org The scientific community continues to explore their environmental properties, ecological effects, and potential for new applications, making them a class of chemicals of emerging interest. acs.org

Historical Context and Evolution of Tetrabutyl(4-hydroxy)ammonium Hydroxide (B78521) in Chemical Research

The study of Tetrabutyl(4-hydroxy)ammonium hydroxide is an extension of the broader research into tetrabutylammonium (B224687) hydroxide (TBAH), a more common and extensively studied QAC. wikipedia.org TBAH is a strong base soluble in organic solvents, making it a valuable reagent in organic chemistry for processes like alkylation and deprotonation under phase-transfer conditions. wikipedia.org The preparation of TBAH solutions typically involves the reaction of a tetrabutylammonium halide with silver oxide or the use of an ion-exchange resin. wikipedia.orgresearchgate.net

The evolution toward hydroxyl-functionalized variants like this compound represents a targeted effort to modify the compound's properties for specific applications. The introduction of a terminal hydroxyl group on one of the butyl chains offers a reactive site for further chemical modification or to influence the compound's solubility and interaction with other molecules. Synthesis methods for TBAH and related compounds have been refined over time, with common routes including the reaction of tetrabutylammonium bromide with potassium hydroxide in methanol (B129727) or through ion-exchange chromatography. researchgate.netgoogle.com These established synthetic pathways provide a foundation for producing functionalized derivatives such as this compound.

Scope and Research Trajectories of this compound Studies

Current and future research on this compound and related compounds is moving towards more specialized and sustainable applications. As an ionic liquid, the parent compound TBAH is recognized as a catalyst that can promote clean and efficient chemical reactions, such as the synthesis of α-hydroxyphosphonates. tandfonline.comresearchgate.net This aligns with the principles of green chemistry, which seeks to reduce waste and utilize catalytic reagents. researchgate.net

The research trajectory for functionalized QACs points towards their use in advanced materials and pharmaceutical synthesis. giiresearch.com For instance, TBAH is used as a catalyst for the acylation of alcohols, phenols, and thiols, demonstrating its utility in creating esters and thioesters efficiently. researchgate.net The presence of the hydroxyl group in this compound suggests potential applications where this functionality can be leveraged, for example, in creating modified polymers or as a specialized structure-directing agent. The market for TBAH is projected to grow, driven by its use in semiconductor manufacturing and pharmaceuticals, indicating that research into it and its derivatives will likely expand. giiresearch.com Future studies are expected to focus on developing high-purity formulations and exploring novel applications that capitalize on the unique properties of these compounds. giiresearch.com

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C16H37NO2 | chemsrc.comnih.govchembk.com |

| Molecular Weight | 275.47 g/mol | chemsrc.comnih.govchembk.com |

| IUPAC Name | tributyl(4-hydroxybutyl)azanium;hydroxide | nih.gov |

| CAS Number | 93839-29-3 | chemsrc.comnih.gov |

| Physical Description | Colorless liquid solution | science.gov |

Research Applications of Tetrabutylammonium Hydroxide (TBAH) as a Catalyst

The parent compound, TBAH, is a versatile catalyst in organic synthesis. The table below highlights some of its documented applications, which inform the potential uses of its hydroxylated derivative.

| Reaction Type | Substrates | Product | Key Finding | Source |

| Acylation | Alcohols, Phenols, Thiols | Esters, Thioesters | Aqueous TBAH is an efficient catalyst for acylation, providing high yields. | researchgate.net |

| Hydrophosphonylation | Aldehydes, Phosphite (B83602) Nucleophiles | α-Hydroxyphosphonates | TBAH as an ionic liquid promotes the clean and efficient synthesis of α-hydroxyphosphonates. | tandfonline.com |

| Cleavage of Alkynols | 4-aryl-2-methyl-3-butyn-2-ols | Terminal Arylacetylenes | TBAH with methanol is a highly active catalyst for the rapid cleavage reaction. | researchgate.net |

| Hydration of Nitriles | Aromatic, Aliphatic, Heteroaromatic Nitriles | Amides | Hydrated TBAH serves as a green catalyst for the chemoselective hydration of nitriles. | researchgate.net |

Properties

CAS No. |

93839-29-3 |

|---|---|

Molecular Formula |

C16H37NO2 |

Molecular Weight |

275.47 g/mol |

IUPAC Name |

tributyl(4-hydroxybutyl)azanium;hydroxide |

InChI |

InChI=1S/C16H36NO.H2O/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16-18;/h18H,4-16H2,1-3H3;1H2/q+1;/p-1 |

InChI Key |

HQUDCNCGCCJDKR-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCCO.[OH-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Aspects of Tetrabutyl 4 Hydroxy Ammonium Hydroxide

Conventional Synthetic Routes for Tetrabutylammonium (B224687) Hydroxide (B78521)

Traditional methods for synthesizing Tetrabutylammonium hydroxide (TBAOH) primarily rely on ion exchange processes, either with resins or through reactions involving metal oxides. These routes are well-established but come with specific operational considerations.

Ion Exchange Resin Methodologies

The synthesis of TBAOH via ion exchange is a widely practiced method that involves the reaction between a tetrabutylammonium salt, typically a halide like tetrabutylammonium bromide (TBABr), and a strong basic anion exchange resin in the hydroxide form (OH⁻). researchgate.netchemicalbook.com The core principle involves swapping the halide anion from the salt with the hydroxide anion from the resin. guidechem.comdissertationtopic.net

The process is generally carried out in a column packed with the resin. An aqueous solution of the tetrabutylammonium halide is passed through the column, where the exchange takes place, yielding an aqueous solution of TBAOH. researchgate.net The resin can be regenerated for reuse, typically by washing with a sodium hydroxide (NaOH) solution, making it a cost-effective option. dissertationtopic.net Research has identified optimal conditions for this process to maximize the exchange efficiency and the concentration of the resulting TBAOH solution. researchgate.netdissertationtopic.net For instance, using a gel-type strong basic anion exchange resin, studies have shown that an exchange degree greater than 86.0% and a TBAOH concentration over 10.0% can be achieved. researchgate.netdissertationtopic.net

| Parameter | Optimal Condition | Source |

| Starting Material Concentration (TBABr) | 27.0% | researchgate.netdissertationtopic.net |

| Temperature | 15°C | researchgate.netdissertationtopic.net |

| Regenerating Liquid Concentration (NaOH) | 5.0% | researchgate.netdissertationtopic.net |

| Exchange Column Height-to-Diameter Ratio | 15 | researchgate.netdissertationtopic.net |

| Achieved Exchange Degree | >86.0% | researchgate.netdissertationtopic.net |

| Final Product Concentration (TBAOH) | >10.0% | researchgate.netdissertationtopic.net |

Reactions with Metal Oxides for Hydroxide Generation

Another conventional approach is the use of metal oxides, most notably silver oxide (Ag₂O), to generate TBAOH from its corresponding halide salt, such as tetrabutylammonium iodide (TBAI). guidechem.compharmaguideline.com In this reaction, the tetrabutylammonium halide is treated with silver oxide. wikipedia.org The reaction proceeds due to the formation of an insoluble silver halide precipitate (e.g., silver iodide), which drives the equilibrium towards the formation of tetrabutylammonium hydroxide. guidechem.com

A typical laboratory preparation involves dissolving tetrabutylammonium iodide in a solvent like methanol (B129727), followed by the addition of powdered silver oxide. pharmaguideline.com The mixture is agitated, and the reaction progress can be monitored by testing for the presence of iodide ions. pharmaguideline.com Once the reaction is complete, the solid silver iodide precipitate is removed by filtration, leaving a solution of TBAOH. pharmaguideline.com While this method can be effective, it is often associated with high costs due to the use of silver oxide. guidechem.com Furthermore, there is a risk of the final product being contaminated with small amounts of silver ions, which can be problematic for certain high-purity applications, such as in the electronics industry. guidechem.com

Advanced Electrochemical Synthesis of Tetrabutylammonium Hydroxide

To overcome the limitations of conventional methods, advanced electrochemical techniques have been developed. These methods offer cleaner and more efficient pathways to high-purity TBAOH.

Electrochemical Membrane Reactor (EMR) Systems for Hydroxide Production

Electrochemical membrane reactors (EMRs) represent a significant advancement in the synthesis of TBAOH from its halide salts through in-situ ion substitution. researchgate.netresearchgate.netosti.gov This technology utilizes ion-exchange membranes to control the movement of ions under an electric field. researchgate.net

Two primary configurations have been explored:

Two-Compartment EMR (EMR-2): In this setup, an anion-exchange membrane (AEM) separates the catholyte and anolyte. While functional, this system can lead to a slower synthesis rate and lower recovery of TBAOH. researchgate.netosti.gov This is attributed to the degradation of the TBAOH product via Hofmann elimination when it comes into contact with the electrode. researchgate.net

Three-Compartment EMR (EMR-3): This improved system uses two anion-exchange membranes to create a central compartment for the product, separating it from both the cathode and the anode. researchgate.netosti.gov This configuration prevents the contact between the TBAOH product and the electrodes, thus avoiding its degradation. researchgate.net The EMR-3 system demonstrates a significantly faster rate of synthesis, high recovery, and better current efficiency, indicating its potential for practical, efficient production of TBAOH without requiring additional reagents. researchgate.netosti.gov

Bipolar Membrane Electrodialysis (BMED) for Enhanced Purity

Bipolar Membrane Electrodialysis (BMED) is a cutting-edge technology for producing acids and bases from their corresponding salt solutions. nih.govunipa.it It is particularly effective for generating high-purity TBAOH. google.com The core of the BMED system is the bipolar membrane, which is capable of splitting water molecules into protons (H⁺) and hydroxide ions (OH⁻) under the influence of an electric field. nih.govdesalinationlab.com

In a typical three-compartment BMED setup for TBAOH production, a tetrabutylammonium bromide solution is fed into the central salt chamber. google.com An electric current drives the tetrabutylammonium cations (TBA⁺) across a cation-exchange membrane into the base compartment, while the bromide anions (Br⁻) move across an anion-exchange membrane into the acid compartment. Simultaneously, the bipolar membrane generates OH⁻ ions into the base compartment, where they combine with the incoming TBA⁺ cations to form high-purity TBAOH. nih.govgoogle.com This method avoids the co-mixing of reactants and products, significantly reducing impurities. For instance, continuous production using a BMED system has yielded TBAOH with bromide ion concentrations below 100 ppm. google.com

| Parameter | Operating Condition | Source |

| System | Three-compartment bipolar membrane electrodialysis | google.com |

| Raw Material | 15-35% Tetrabutyl ammonium (B1175870) bromide solution | google.com |

| Reaction Temperature | 30-60 °C | google.com |

| Current Density | 200-600 A/m² | google.com |

| Resulting Br⁻ Concentration | < 100 ppm (25 ppm in one example) | google.com |

| Current Efficiency | 32% (in one example) | google.com |

Comparative Analysis of Synthetic Approaches and Efficiency Considerations

Each synthetic methodology for producing Tetrabutylammonium hydroxide offers a distinct profile in terms of efficiency, cost, product purity, and environmental impact.

| Method | Advantages | Disadvantages | Key Considerations |

| Ion Exchange Resin | Simple process, reusable resin. researchgate.netdissertationtopic.net | Limited final product concentration, requires regeneration step. researchgate.netdissertationtopic.net | Efficiency depends on resin type and operating conditions. researchgate.net |

| Metal Oxide Reaction | Reaction driven to completion by precipitation. guidechem.com | High cost (e.g., silver oxide), potential for metal ion contamination in the product. guidechem.com | Primarily a laboratory-scale method due to cost. |

| EMR (3-Compartment) | High recovery and current efficiency, no additives required, "green" process. researchgate.netosti.gov | Potential for Hofmann elimination if product contacts electrode (an issue in 2-compartment systems). researchgate.net | The three-compartment design is crucial for efficiency. researchgate.net |

| BMED | Produces very high-purity product, continuous process, environmentally friendly (no secondary pollution). nih.govgoogle.com | Energy consumption can be a factor, process performance can decrease with higher molecular weight salts. nih.govresearchgate.net | Offers a route to electronics-grade TBAOH. researchgate.net |

Purification Strategies for High-Purity Tetrabutyl(4-hydroxy)ammonium Hydroxide

The purification of this compound is a critical step to remove unreacted starting materials, byproducts, and other impurities. The desired level of purity is often dictated by the intended application, with electronics and pharmaceutical applications requiring the highest purity levels. rochester.edu Common impurities include the starting tributylamine (B1682462), the 4-halo-1-butanol, and the corresponding halide salts. The purification strategies generally involve one or a combination of the following techniques: recrystallization, ion-exchange chromatography, and electrochemical methods.

Recrystallization is a widely used technique for purifying solid quaternary ammonium salts. rsc.org The selection of an appropriate solvent system is crucial for effective purification. mt.com The principle relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures. oup.com A solvent should be chosen in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. oup.com Impurities, ideally, should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents for the recrystallization of quaternary ammonium salts include alcohols, ketones, and their mixtures with water or non-polar co-solvents. iajps.com The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound. oup.com

Ion-exchange chromatography is a powerful technique for the purification of ionic compounds like quaternary ammonium hydroxides. aquaenergyexpo.com This method is particularly effective for removing halide impurities and for the direct conversion of the halide salt to the hydroxide form. nbi.ac.uk In a typical setup, a solution of the crude quaternary ammonium halide is passed through a column packed with a strong base anion exchange resin in the hydroxide form (Resin-OH⁻). aquaenergyexpo.com The halide ions (X⁻) in the solution are exchanged for hydroxide ions (OH⁻) from the resin, resulting in the formation of the desired this compound. aquaenergyexpo.com

The efficiency of the ion-exchange process depends on several factors, including the type of resin, the flow rate of the solution, the concentration of the solution, and the temperature. e3s-conferences.org Strongly acidic cation exchange resins can also be used to remove cationic impurities. google.com

Below is an interactive data table summarizing the key aspects of these purification techniques.

| Purification Technique | Principle of Separation | Common Impurities Removed | Key Parameters to Control |

| Recrystallization | Differential solubility at varying temperatures | Unreacted starting materials, organic byproducts | Solvent system, cooling rate, temperature gradient |

| Ion-Exchange Chromatography | Reversible exchange of ions with a solid support | Halide ions, other ionic impurities | Resin type, eluent composition, flow rate, pH |

Electrochemical purification methods , such as electrodialysis with bipolar membranes, can also be employed to produce high-purity quaternary ammonium hydroxides. This method uses an electric potential to drive the separation of ions across ion-selective membranes, effectively removing halide and other ionic impurities.

Fundamental Chemical Reactivity and Stability of Tetrabutyl 4 Hydroxy Ammonium Hydroxide

Role as a Strong Organic Base in Nonaqueous and Aqueous Media

Tetrabutylammonium (B224687) hydroxide (B78521) functions as a potent base in both aqueous and nonaqueous environments. guidechem.comacs.org Its efficacy in organic solvents is particularly notable, where it can act as a phase-transfer catalyst or as a strong base for deprotonation reactions. wikipedia.orgnbinno.com Unlike inorganic bases, its solubility in organic media facilitates homogeneous reaction conditions for various organic substrates. guidechem.com

The strong basicity of TBAH makes it an effective reagent for the deprotonation of a wide array of weak acids. The equilibrium of an acid-base reaction is dictated by the relative strengths of the acid and base, often quantified by the pKa value. youtube.comstackexchange.com A strong base like TBAH can effectively deprotonate acids with relatively high pKa values, shifting the equilibrium towards the formation of the conjugate base. youtube.comacademyart.edu

TBAH is employed in numerous synthetic transformations that rely on the deprotonation of a substrate. For instance, it is used to generate dichlorocarbene (B158193) from chloroform (B151607) and in the benzylation of amines. wikipedia.orgchemeurope.com It also serves as a base for the chemoselective allenylation of aldehydes and in the hydrolysis of polypeptide esters. sigmaaldrich.comcolab.ws The ability of TBAH to deprotonate a diverse range of functional groups makes it a versatile tool in organic synthesis. acs.orgresearchgate.net

| Compound Class | Specific Example | Typical pKa Range in Water |

|---|---|---|

| Phenols | Phenol | ~10 |

| Carboxylic Acids | Benzoic Acid | ~4.2 |

| Enols | Acetylacetone | ~9 |

| Imides | Phthalimide | ~8.3 |

| Thiols | Thiophenol | ~6.6 |

| Amino Acids | Glycine (Ammonium group) | ~9.6 |

This table provides generalized aqueous pKa values to illustrate the range of acid strengths TBAH can effectively neutralize. The effective pKa can vary significantly in nonaqueous solvents where TBAH is often used. acs.orglibretexts.orglibretexts.org

Tetrabutylammonium hydroxide is widely used as a titrant for the analysis of weak acids, particularly in nonaqueous solvents. acs.orgacs.org Solvents like pyridine (B92270), acetonitrile (B52724), or dimethylformamide are often employed for these titrations. acs.orgpharmaguideline.com The use of TBAH in a benzene-methanol solvent system has been shown to provide stable and reproducible results when titrating compounds such as phenols, enols, imides, and various mono- and polyprotic acids. acs.org

The procedure for such a titration involves dissolving the acidic analyte in a suitable nonaqueous solvent and titrating with a standardized solution of TBAH. pharmaguideline.com The endpoint can be determined potentiometrically using a glass-calomel electrode system or visually with indicators like thymol blue or azo violet. acs.orglibretexts.org For standardization, a primary standard like benzoic acid is often used. pharmaguideline.com The reaction is a straightforward acid-base neutralization:

HA + (C₄H₉)₄N⁺OH⁻ → (C₄H₉)₄N⁺A⁻ + H₂O

This technique is valuable for quantifying acidic compounds that are not soluble in water or are too weakly acidic to be accurately titrated in an aqueous medium. acs.org

Thermal Decomposition Pathways: Hofmann Elimination and Related Reactions

A significant characteristic of tetrabutylammonium hydroxide is its propensity to decompose upon heating. guidechem.comchemeurope.com This thermal instability limits its application at elevated temperatures. guidechem.com The primary decomposition pathway is the Hofmann elimination, a reaction characteristic of quaternary ammonium (B1175870) hydroxides. wikipedia.orgwikipedia.org

The Hofmann elimination is an E2 (bimolecular elimination) reaction. masterorganicchemistry.com In this process, the hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon). byjus.com This proton abstraction occurs concurrently with the cleavage of the carbon-nitrogen bond, where the bulky trialkylamine acts as the leaving group. allen.inyoutube.com

For TBAH, the mechanism involves the hydroxide ion removing a proton from the second carbon of one of the butyl groups. The electrons from the C-H bond then form a double bond between the first and second carbons, leading to the expulsion of tributylamine (B1682462). The products of this reaction are 1-butene, tributylamine, and water. wikipedia.orgguidechem.com

(C₄H₉)₄N⁺OH⁻ → CH₃CH₂CH=CH₂ + (C₄H₉)₃N + H₂O

A key feature of the Hofmann elimination is its regioselectivity, which is governed by the "Hofmann rule". wikipedia.orgbyjus.com This rule states that the major alkene product will be the least substituted one. This preference is attributed to the steric bulk of the quaternary ammonium leaving group, which makes the protons on the least sterically hindered β-carbon more accessible to the base. wikipedia.orgmasterorganicchemistry.com The transition state leading to the less substituted alkene is therefore lower in energy and favored kinetically. masterorganicchemistry.com

The rate of thermal decomposition of TBAH is highly dependent on temperature. The reaction proceeds at a moderate rate at 60°C and becomes significantly faster at higher temperatures. guidechem.com This instability means that solutions of TBAH are often contaminated with tributylamine, and attempts to isolate pure, solvent-free TBAH typically result in decomposition. wikipedia.orgchemeurope.com

| Temperature (°C) | Time (hours) | Decomposition Percentage (%) |

|---|---|---|

| 60 | 7 | 52 |

| 100 | 7 | 92 |

Data sourced from Guidechem. guidechem.com

Other factors that can influence the kinetics of elimination reactions include the nature of the base and the solvent. While the hydroxide ion is intrinsic to TBAH, studies on related tetrabutylammonium salts with different anions (e.g., perchlorate, tetrafluoroborate) show that the thermal stability is indeed influenced by the counterion, with decomposition temperatures varying significantly. chemkente.comjoac.info

Formation of Lipophilic Salts from Tetrabutylammonium Hydroxide and Mineral Acids

A synthetically useful reaction of TBAH is its neutralization with a wide range of mineral and organic acids to form tetrabutylammonium salts. wikipedia.org The resulting salts pair the large, organic tetrabutylammonium cation with the conjugate base of the acid. This combination often results in salts that are lipophilic, meaning they are soluble in organic solvents. guidechem.commonash.edu

This property is particularly valuable for creating reagents that can be used in non-polar environments. For example:

Neutralization of TBAH with hydrofluoric acid (HF) yields tetrabutylammonium fluoride (TBAF), a reagent commonly used in its relatively anhydrous form for desilylation reactions in organic synthesis. wikipedia.orgwikipedia.org

Reaction with disodium pyrophosphate (Na₂H₂P₂O₇) produces (Bu₄N)₃[HP₂O₇], a salt that is also soluble in organic solvents. wikipedia.orgguidechem.com

Direct neutralization of long-chain fatty acids with TBAH can produce tetrabutylammonium carboxylate salts, which have unique solubility properties and can form micelles in water. nih.gov

The formation of these lipophilic salts is a straightforward acid-base reaction:

(C₄H₉)₄N⁺OH⁻ + HX → (C₄H₉)₄N⁺X⁻ + H₂O

This strategy is increasingly explored in pharmaceutical sciences to create lipophilic salt forms of drugs, which can enhance their solubility in lipid-based formulation vehicles. monash.edu

Phase Transfer Catalysis with Tetrabutyl 4 Hydroxy Ammonium Hydroxide

Principles and Mechanistic Considerations of Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful technique that enables or accelerates reactions between reactants in heterogeneous systems, typically consisting of an aqueous phase and an organic phase. numberanalytics.comtheaic.org The catalyst, in this case, the tetrabutylammonium (B224687) cation, acts as a shuttle, transporting one of the reacting species, usually an anion, from one phase to another where the reaction can proceed. ijstr.orgstackexchange.com

The core principle of phase transfer catalysis lies in the ability of the lipophilic cation of the catalyst to form an ion pair with the reactant anion. ijstr.org The tetrabutylammonium cation [(C₄H₉)₄N⁺], with its four butyl groups, is organophilic and can thus be extracted into the organic phase. stackexchange.com The process, often referred to as the Starks extraction mechanism, begins with an anion exchange at the aqueous-organic interface. ijstr.org

The catalyst, present as a salt (e.g., tetrabutylammonium halide), exchanges its anion with the reacting anion from the aqueous phase. ijstr.org In the context of tetrabutyl(4-hydroxy)ammonium hydroxide (B78521), the hydroxide ion (OH⁻) itself can be the transported species, or it can generate another reactive anion in the aqueous phase or at the interface which is then transported. huji.ac.il The resulting ion pair, for instance, [(C₄H₉)₄N⁺][Nu⁻] (where Nu⁻ is the nucleophile), possesses sufficient lipophilicity to cross the phase boundary and dissolve in the organic solvent. stackexchange.com

Once in the organic phase, the anion is "naked" or poorly solvated compared to its state in the highly solvating aqueous environment. This lack of strong solvation enhances its nucleophilicity and reactivity, allowing it to react efficiently with the organic substrate. acs.org After the reaction, the catalyst cation pairs with the leaving group anion and can return to the aqueous phase to repeat the cycle, thus requiring only a catalytic amount. ijstr.org The efficiency of this transport is influenced by the lipophilicity of the catalyst's cation; longer alkyl chains on the quaternary ammonium (B1175870) salt generally improve its solubility in the organic phase and catalytic activity, up to a certain point where it becomes too lipophilic to partition back into the aqueous phase. operachem.com

An alternative to the extraction mechanism is the interfacial mechanism, particularly relevant for reactions involving strong bases like hydroxide. mdpi.com Proposed by Makosza, this mechanism posits that the initial reaction, such as the deprotonation of a weak organic acid, occurs at the interface between the two liquid phases. huji.ac.ilmdpi.com

In this model, the hydroxide ions from the aqueous phase deprotonate the organic substrate at the interface, creating an organic anion. operachem.commdpi.com This newly formed anion is then pulled into the organic phase by the tetrabutylammonium cation, which resides predominantly in the organic phase or at the interface. mdpi.com The resulting lipophilic ion pair then undergoes further reaction in the bulk organic phase. mdpi.com This mechanism is often invoked for reactions like the C-alkylation of active methylene (B1212753) compounds and carbene generation. biomedres.us

Evidence suggests that for certain reactions, such as the isomerization of allylbenzene (B44316) under PTC/OH⁻ conditions, the reaction rate becomes independent of the stirring speed above a certain threshold, indicating that the chemical reaction, rather than mass transfer to the interface, is the rate-limiting step. huji.ac.il The interface itself is a complex, anisotropic region where reactivity can be significantly different from the bulk phases. nih.gov Some studies suggest that the catalytic activity of tetrabutylammonium salts is attributable to reactions at the interface, which includes not only the bulk water-oil interface but also the microinterface formed in catalyst-rich microemulsions. nih.gov

Applications of Tetrabutyl(4-hydroxy)ammonium Hydroxide in Liquid-Liquid Phase Transfer Catalysis

This compound is a versatile and strong organic base used as a phase transfer catalyst for a variety of reactions where a strong base is required to generate a reactive nucleophile. ontosight.aiwikipedia.org Its solubility in both water and many organic solvents makes it highly effective in liquid-liquid systems. ontosight.aiwikipedia.org

Common applications include:

Alkylation Reactions: It is frequently used for the alkylation of amines, nitriles, and active methylene compounds. guidechem.commdpi.com For example, it can catalyze the benzylation of amines. wikipedia.org

Deprotonation and Subsequent Reactions: Its strong basicity is utilized in deprotonation reactions. A classic example is the generation of dichlorocarbene (B158193) from chloroform (B151607), which can then be used in cyclopropanation reactions with alkenes. guidechem.comwikipedia.org

Etherification: The etherification of alcohols and phenols is another key application. mdpi.com Studies on the O-alkylation of salicylamide (B354443) to produce ethenzamide have shown high yields in short reaction times when using a tetrabutylammonium salt as the catalyst. researchgate.net

Condensation Reactions: It can be employed in various condensation reactions. guidechem.com

The table below summarizes some representative applications of tetrabutylammonium salts in liquid-liquid PTC.

Table 1: Applications of Tetrabutylammonium Salts in Liquid-Liquid PTC

| Reaction Type | Substrate Example | Reagent | Product Example | Catalyst | Reference(s) |

|---|---|---|---|---|---|

| Alkylation | 4-tert-butylphenol | Alkyl halide | O-alkylated phenol | Tetrabutylammonium bromide | cambridge.org |

| Etherification | 1-Octanol | 1-Chlorobutane | Butyl octyl ether | Tetrabutylammonium salts | mdpi.com |

| Dichlorocarbene Generation | Chloroform | Sodium Hydroxide | Dichlorocarbene | This compound | guidechem.comwikipedia.org |

| Nucleophilic Substitution | n-Butyl bromide | Sodium phenolate | n-Butyl phenyl ether | Tetrabutylammonium bromide | theaic.org |

Solid-Liquid Phase Transfer Catalysis Utilizing this compound

In solid-liquid phase transfer catalysis (S-L PTC), the catalyst facilitates a reaction between a solid reactant (often an inorganic salt) and a reactant dissolved in an organic solvent. phasetransfercatalysis.com this compound and its related salts are effective in these systems. The tetrabutylammonium cation transfers the anion from the solid crystal lattice into the organic phase, where it can react with the organic substrate. phasetransfercatalysis.com

This technique is particularly valuable when the reacting anion is sourced from a solid salt like sodium sulfide (B99878) or potassium cyanide, and water must be avoided, for instance, due to substrate sensitivity to hydrolysis. phasetransfercatalysis.com For example, in the synthesis of a cyclic thiocarbonate, a tetrabutylammonium cation was used to transfer a sulfide anion from solid sodium sulfide into an acetonitrile (B52724) phase to react with an organic intermediate. phasetransfercatalysis.com The use of the phase-transfer catalyst was crucial for the thiocarbonate formation while avoiding the use of water. phasetransfercatalysis.com

The mechanism involves the catalyst cation complexing with an anion on the surface of the solid reactant. This ion pair then detaches from the crystal lattice and dissolves in the organic solvent, where the anion is highly reactive. High concentrations of the solid inorganic salt can favor the phase transfer process. operachem.com

Kinetic Studies of this compound in Phase Transfer Catalysis

Kinetic studies provide insight into the mechanism and efficiency of a catalyst. For reactions catalyzed by this compound, the reaction rate is influenced by several factors, including catalyst concentration, stirring speed, and the concentration of the hydroxide base.

A detailed kinetic investigation of the isomerization of allylbenzene to β-methylstyrene under PTC/OH⁻ conditions using various phase-transfer catalysts, including tetrabutylammonium salts, revealed several key findings: huji.ac.il

Stirring Speed: The reaction rate increased with stirring speed up to about 300 rpm, after which it became independent of the stirring rate. This suggests that at sufficient agitation, the process is not limited by mass transfer across the phase boundary but by the chemical reaction itself. huji.ac.il

Catalyst Concentration: The observed pseudo-first-order rate constant (k_obsd) showed a direct dependence on the catalyst concentration.

Hydroxide Concentration: The reaction rate was highly dependent on the aqueous sodium hydroxide concentration, with the logarithm of the rate constant showing a steep, fifth-power dependence on the hydroxide concentration. huji.ac.il

Catalyst Structure: The catalytic activity is sensitive to the structure of the quaternary ammonium salt. The size and symmetry of the cation affect its ability to shield the positive charge, which in turn influences the reactivity of the paired anion. biomedres.us

These kinetic dependencies are consistent with a hydroxide ion extraction mechanism for this particular reaction. huji.ac.il The table below summarizes the effect of various parameters on the reaction rate constant for the isomerization of allylbenzene.

| Temperature | Rate increases with temperature | The reaction follows typical Arrhenius behavior. | huji.ac.il |

These studies underscore the complex interplay of physical transport processes and chemical reaction kinetics in systems catalyzed by this compound.

Advancements in Green Chemistry and Sustainable Processes with Tetrabutyl 4 Hydroxy Ammonium Hydroxide

Tetrabutylammonium (B224687) Hydroxide (B78521) as a Metal-Free Catalyst

The use of transition metals as catalysts in organic synthesis, while highly effective, often raises environmental concerns due to their toxicity and the potential for metal contamination in the final products. Tetrabutylammonium hydroxide (TBAH) has emerged as a viable alternative, functioning as a potent metal-free catalyst in a variety of organic reactions.

As a strong organic base, TBAH can effectively catalyze reactions that traditionally rely on metal-based catalysts. For instance, it has been successfully employed in the synthesis of α-hydroxyphosphonates through the hydrophosphonylation of aldehydes. This method is noted for its clean and efficient nature, proceeding under neat conditions and offering good yields for a range of aromatic and heteroaromatic aldehydes.

Furthermore, TBAH has demonstrated its catalytic activity in the hydration of nitriles to amides. This transition metal-free process is significant as it can be applied to a wide array of aromatic, aliphatic, and heteroaromatic nitriles, showcasing its functional group tolerance. The ability to regioselectively hydrate one nitrile group in the presence of another highlights the catalyst's selectivity.

The catalytic prowess of TBAH also extends to acylation reactions. It has been shown to be an efficient catalyst for the acylation of alcohols, phenols, and thiols, leading to the formation of esters and thioesters in high yields under convenient and simple procedures.

Halogen-Free Catalysis and Reagent Systems

In addition to being a metal-free catalyst, tetrabutylammonium hydroxide plays a crucial role in the development of halogen-free catalytic systems. Halogenated compounds are often persistent organic pollutants and their elimination from chemical processes is a key goal of green chemistry.

A notable example of TBAH in halogen-free catalysis is its application in the synthesis of cyclic carbonates from epoxides and carbon dioxide. nih.gov This reaction is of significant industrial importance as cyclic carbonates are valuable polar aprotic solvents and precursors for polycarbonates. The process catalyzed by TBAH is both metal-free and halogen-free, offering a more sustainable route to these important chemicals. In this catalytic cycle, TBAH reacts with CO2 to form tetrabutylammonium bicarbonate (TBABC), which is the catalytically active species.

The use of TBAH avoids the need for halide-containing co-catalysts, such as tetrabutylammonium halides (e.g., TBABr or TBAI), which are commonly used in conjunction with metal-based catalysts for this transformation. This simplifies the reaction system and eliminates a potential source of halogenated waste.

Solvent-Free Reaction Conditions Mediated by Tetrabutylammonium Hydroxide

The reduction or elimination of volatile organic solvents is another cornerstone of green chemistry. Tetrabutylammonium hydroxide has been shown to facilitate reactions under solvent-free or "neat" conditions, thereby reducing the environmental impact associated with solvent use, recovery, and disposal.

The aforementioned synthesis of cyclic carbonates from epoxides and CO2 catalyzed by TBAH can be carried out under solvent-free conditions. nih.gov This is highly advantageous for industrial applications as it maximizes the reactor volume with reactants and simplifies product purification.

Similarly, the synthesis of α-hydroxyphosphonates via the hydrophosphonylation of aldehydes can be conducted efficiently in the absence of a solvent when catalyzed by TBAH. The ability of TBAH to act as both a catalyst and a phase-transfer agent in some cases contributes to its effectiveness in solvent-free systems. By eliminating the need for a solvent, these processes become more atom-economical and generate less waste.

Application in Biomass Processing and Conversion

The conversion of renewable biomass into fuels and chemicals is a critical component of a sustainable future. Tetrabutylammonium hydroxide has shown considerable promise as a medium and catalyst for the processing of lignocellulosic biomass, which is primarily composed of cellulose, hemicellulose, and lignin.

Dissolution of Lignocellulosic Materials (e.g., Cellulose, Keratin)

A major challenge in biomass utilization is the recalcitrant nature of lignocellulose, which is resistant to dissolution in common solvents. Aqueous solutions of TBAH have been found to be effective solvents for lignocellulosic materials. For instance, a 40 wt% aqueous solution of TBAH can dissolve cellulose, making it amenable to further chemical modification. uniba.it This dissolution process involves the disruption of the extensive hydrogen-bonding network within the cellulose fibers. The tetrabutylammonium cation interacts with the hydroxyl groups of the cellulose chains, while the hydroxide anion assists in breaking the intermolecular hydrogen bonds.

Research has shown that TBAH can be used for the dissolution and isolation of cellulose from agricultural residues like wheat straw. acs.org The optimal conditions for this process have been identified, and it has been demonstrated that TBAH can be recycled multiple times while retaining its high activity. acs.org Beyond cellulose, TBAH has also been shown to completely solubilize other recalcitrant biomaterials such as keratin from waste human hair.

Table 1: Conditions for the Dissolution of Straw Cellulose using Tetrabutylammonium Hydroxide

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 60°C |

| Reaction Time | 40 min |

| Concentration of TBAH | 50% |

| Ratio of TBAH to Straw (m/m) | 10:1 |

Data sourced from single factor and orthogonal experiments on wheat straw. acs.org

Depolymerization of Lignin for Platform Chemical Production

Lignin, a complex aromatic polymer, is a largely underutilized component of biomass. The depolymerization of lignin into valuable aromatic platform chemicals is a key area of research in biorefineries. Tetrabutylammonium hydroxide has been investigated as a medium for the selective degradation of various types of lignin.

In a study using tetrabutylammonium hydroxide 30-hydrate as the reaction medium, different lignin sources were degraded at 120°C to produce low-molecular-weight compounds such as vanillin, vanillic acid, acetoguiacone, and p-hydroxybenzaldehyde in significant yields. The yields of these products were notably higher than those obtained using a conventional aqueous sodium hydroxide solution at the same hydroxide concentration, suggesting a specific role of the tetrabutylammonium cation in enhancing the selectivity of lignin degradation. Aerobic oxidation was found to be a key factor in the formation of these low-molecular-weight compounds.

Table 2: Yields of Low-Molecular-Weight Products from Lignin Depolymerization in Tetrabutylammonium Hydroxide 30-Hydrate

| Lignin Source | Total Yield of Low-MW Products (wt%) |

|---|---|

| Milled Wood Lignin | 16.3 |

| Sodium Lignosulfonate | 6.5 |

| Soda Lignin | 6.7 |

| Wood Flour | 22.5 |

Reaction conditions: 120°C for 43–70 hours.

Further research has demonstrated that aerobic oxidation of native softwood lignin in an aqueous solution of TBAH can lead to the efficient production of vanillin. The yield of vanillin was found to be dependent on the concentrations of both the tetrabutylammonium cation and the hydroxide anion, with a maximum yield of 21.0 wt% (lignin-base) being achieved under optimized conditions. This high yield is comparable to that of the traditional, less environmentally friendly alkaline nitrobenzene oxidation method.

Functionalization and Etherification of Cellulose

The dissolution of cellulose in tetrabutylammonium hydroxide opens up possibilities for its homogeneous functionalization, where the hydroxyl groups of the cellulose chains are more accessible for chemical reactions compared to heterogeneous conditions. While TBAH primarily acts as a solvent to enable these reactions, its basic nature can also play a role in activating the cellulose hydroxyl groups for subsequent etherification or esterification.

Chemical functionalization, such as etherification, is a crucial method for modifying the properties of cellulose to suit various applications. The use of quaternary ammonium (B1175870) hydroxides, including TBAH, as a medium for these reactions can enhance reagent solubility and maintain the stability of the cellulose solution during the reaction. This can lead to more uniform substitution patterns along the cellulose backbone and potentially reduce side reactions.

While specific studies detailing TBAH as a direct catalyst for cellulose etherification are emerging, its role as a powerful dissolution and activation medium is a critical first step for efficient and controlled functionalization of this abundant biopolymer.

Development of Tetrabutylammonium Hydroxide as a Green Reaction Medium

Tetrabutylammonium hydroxide (TBAH) is increasingly recognized as an environmentally friendly component in chemical synthesis. tandfonline.com Its utility as a green reaction medium stems from its ability to act as a catalyst and a solvent, often in aqueous solutions, which reduces the reliance on volatile organic compounds (VOCs). researchgate.net TBAH's efficacy has been demonstrated in a variety of organic reactions, where it can serve as a strong base, a phase transfer catalyst, and the reaction medium itself. researchgate.net

As a phase-transfer catalyst, TBAH facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). guidechem.comnbinno.compubcompare.ai This property is crucial for green chemistry as it can enhance reaction rates and eliminate the need for harsh organic solvents that are often required to bring reactants into a single phase. The structure of TBAH, with its four butyl groups, provides lipophilicity, allowing it to be soluble in many organic solvents, a key feature for its function as a phase-transfer catalyst. guidechem.comnbinno.comwikipedia.org

Research has highlighted the role of aqueous solutions of TBAH as an efficient medium and catalyst for various chemical transformations. For instance, it has been successfully used for the acylation of alcohols, phenols, and thiols. researchgate.net This process is significant for the synthesis of esters and thioesters, which are valuable in biological, industrial, and medicinal chemistry. researchgate.net The use of aqueous TBAH in these reactions provides a convenient, simple, and mild procedure, often resulting in high yields and short reaction times without the need for additional organic solvents.

Furthermore, TBAH has been employed as a catalyst in the synthesis of cyclic carbonates from epoxides and carbon dioxide under solvent-free conditions. rsc.org In this reaction, TBAH is converted to tetrabutylammonium bicarbonate, the active catalytic species. rsc.org This application is particularly relevant to green chemistry as it utilizes carbon dioxide, a greenhouse gas, as a C1 feedstock.

The following table summarizes selected applications of TBAH as a green reaction medium or catalyst:

| Reaction Type | Role of TBAH | Key Advantages | Reference |

|---|---|---|---|

| Acylation of alcohols, phenols, and thiols | Catalyst and reaction medium (aqueous solution) | High yields, short reaction times, avoidance of organic solvents. | researchgate.net |

| Alkylation and deprotonation reactions | Phase-transfer catalyst and strong base | Facilitates reactions between immiscible phases, enabling milder reaction conditions. | guidechem.comnbinno.comwikipedia.org |

| Synthesis of cyclic carbonates from epoxides and CO2 | Catalyst (forms active bicarbonate species) | Solvent-free conditions, utilization of CO2. | rsc.org |

| Hydrophosphonylation of aldehydes | Catalyst and eco-solvent | Environmentally friendly synthesis of α-hydroxyphosphonates. | tandfonline.com |

Upscaling Potential of Tetrabutylammonium Hydroxide-Based Green Processes

The transition of chemical processes from laboratory scale to industrial production is a critical step in realizing the benefits of green chemistry. While ionic liquids and related compounds like TBAH show great promise in lab-scale syntheses, their upscaling potential is a subject of ongoing evaluation. mdpi.comgii.tw The industrial applicability of TBAH-based processes is intrinsically linked to factors such as cost-effectiveness, catalyst recyclability, and process efficiency at a larger scale.

One of the primary challenges for the broad industrial use of ionic liquids is their relatively high cost of production compared to conventional solvents. gii.tw However, the development of more efficient synthesis methods for TBAH, such as ion exchange and electrochemical membrane processes, is addressing this issue. researchgate.netgoogle.com For TBAH-based processes to be economically viable, efficient recovery and reuse of the catalyst are paramount. The stability of TBAH is a consideration, as it can undergo Hofmann elimination at elevated temperatures, which could limit its application in certain high-temperature industrial processes and complicate recycling efforts. guidechem.comwikipedia.org

Despite these challenges, the potential benefits of using TBAH in industrial processes are significant. Its ability to enhance reaction rates and selectivity can lead to higher productivity and reduced downstream processing costs. mdpi.com Furthermore, the use of TBAH in aqueous or solvent-free systems aligns with the growing industrial trend towards safer and more sustainable manufacturing practices by reducing hazardous waste and improving energy efficiency. gii.tw

The customization of functionalized ionic liquids, often referred to as task-specific ionic liquids (TSILs), for specific industrial applications is a prominent trend. gii.twresearchgate.net This approach allows for the molecular-level design of catalysts with targeted properties, enhancing their performance in specific reactions such as CO2 capture, biomass processing, and advanced catalysis. gii.tw This trend suggests a promising future for compounds like TBAH, where modifications to its structure could further optimize its performance for industrial applications.

The table below outlines the potential advantages and challenges associated with the upscaling of TBAH-based green processes.

| Factor | Potential Advantages | Challenges and Considerations |

|---|---|---|

| Process Efficiency | - Enhanced reaction rates and selectivity.

| - Maintaining efficiency at a larger scale.

|

| Cost-Effectiveness | - Reduced energy consumption.

| - High initial cost of the catalyst.

|

| Sustainability | - Reduced use of volatile organic compounds.

| - Thermal stability of TBAH at industrial operating temperatures.

|

| Catalyst Management | - Heterogenization on solid supports can simplify separation. | - Efficient separation of the catalyst from the product stream.

|

Applications of Tetrabutyl 4 Hydroxy Ammonium Hydroxide in Analytical Chemistry and Separations

Potentiometric and Conductimetric Titrations of Acids in Nonaqueous Solvents

Tetrabutylammonium (B224687) hydroxide (B78521) is a widely employed titrant for the analysis of weak acids, particularly in nonaqueous solvents where the differentiating effect allows for the determination of acidic species that cannot be titrated in water. Its strong basicity and solubility in organic solvents make it superior to conventional aqueous bases like sodium hydroxide for these applications. wikipedia.orguu.nl

In potentiometric titrations , TBAOH provides sharp and well-defined potential jumps at the equivalence point, facilitating the accurate determination of various acidic functional groups. metrohm.com For instance, it is used as a titrant for determining the carboxyl and amino terminal groups in polyamide fibers, where benzyl (B1604629) alcohol can be used as the solvent to improve the evaluation. metrohm.com The use of a three-electrode technique in differential potentiometry can further enhance the precision of titrations in poorly conducting solutions by minimizing signal noise. metrohm.com Studies have also demonstrated its effectiveness in the potentiometric titration of weak and very weak acids, with reproducible results. rsc.org The method has been successfully applied to the assay of various pharmaceuticals, including antibiotics like ampicillin, amoxicillin (B794) trihydrate, and rifampin, in nonaqueous media such as pyridine (B92270). mdpi.com

Conductimetric titrations also benefit from the use of TBAOH as a titrant. The change in conductance of the solution as the titrant is added allows for the determination of the endpoint. Research on hydroxylated cinnamic acids in non-aqueous solvents has shown that TBAOH can yield distinct stoichiometric endpoints. metrohm.com In pyridine, these acids exhibit two endpoints, behaving like weak diprotic acids, while in acetonitrile (B52724), a single endpoint is observed. metrohm.com The shape of the conductance curve can vary depending on the specific acid and solvent system employed. metrohm.com

The table below summarizes the application of TBAOH in the titration of different acids.

| Analyte Type | Titration Method | Solvent | Key Findings |

| Weak Acids | Potentiometric | Isopropanol, Pyridine | Reproducible titrations with clear endpoints. rsc.org |

| Polyamide Fibers | Potentiometric | Benzyl Alcohol | Effective for determining terminal carboxyl groups. metrohm.com |

| Hydroxylated Cinnamic Acids | Conductimetric | Pyridine, Acetonitrile | Shows one or two distinct endpoints depending on the solvent. metrohm.com |

| Various Phenolic Acids | Potentiometric | 2-Propanol | Provides potential jumps over 150 mV at the first endpoint. metrohm.com |

| Selected Antibiotics | Potentiometric | Pyridine | Highly accurate and precise method for quality control. mdpi.com |

Use as an Ion-Pair Reagent in Chromatographic Techniques

Tetrabutylammonium hydroxide serves as a crucial ion-pair reagent in various chromatographic methods, enhancing the separation and retention of acidic analytes. The tetrabutylammonium (TBA+) cation forms a neutral ion pair with an anionic analyte, which can then be retained and separated by a reversed-phase column. rsc.org

Ion Chromatography (e.g., MPIC for Anion Determination)

In Mobile Phase Ion Chromatography (MPIC), TBAOH is used as a component of the mobile phase for the separation of anions. sigmaaldrich.com The technique combines ion-pair chromatography with suppressed conductivity detection, offering a universal detection mode for a wide range of ionic species. sigmaaldrich.com The hydrophobicity of the ion-pair reagent, such as the tetrabutylammonium ion, influences the retention of analytes; a more hydrophobic reagent generally requires a higher concentration of organic solvent in the mobile phase to achieve reasonable run times. sigmaaldrich.com For instance, separating alkylsulfonates with tetrabutylammonium as the ion-pair reagent requires a higher percentage of acetonitrile compared to using a less hydrophobic pairing agent like ammonium (B1175870). sigmaaldrich.com

TBAOH is also utilized in the determination of trace anions in concentrated bases through a technique called AutoNeutralization™ Pretreatment coupled with ion chromatography. nih.gov This method allows for the analysis of anions at very low concentrations without the need for significant dilution of the basic sample, which would otherwise compromise detection limits. nih.gov

High-Performance Liquid Chromatography (HPLC) Considerations

In reversed-phase HPLC, TBAOH is a common ion-pairing reagent for the analysis of acidic compounds. carlroth.comresearchgate.netnih.govcalpaclab.comalfa-chemistry.comamericanelements.com By forming an ion pair with acidic analytes, it increases their hydrophobicity and, consequently, their retention on nonpolar stationary phases like C18. google.comguidechem.com This is particularly useful for separating isomers and other closely related acidic compounds. google.com

A key consideration in gradient elution reverse-phase ion-pair chromatography is the long column equilibration time required after each run. guidechem.com This is due to the slow regeneration of the ion-pairing reagent distribution on the stationary phase. guidechem.com Studies have focused on understanding and optimizing this process to improve method robustness and throughput. The concentration of TBAOH in the mobile phase and the column equilibration time are critical parameters that affect analyte retention. guidechem.com The quality of the TBAOH reagent is also important, as impurities like tributylamine (B1682462) can negatively impact separation performance. fishersci.com

Role as a Polarographic Analysis Reagent

Tetrabutylammonium hydroxide also finds application as a reagent in polarographic analysis. It can be used as a component of the supporting electrolyte in the polarographic determination of certain organic compounds. Supporting electrolytes are essential in polarography to increase the conductivity of the solution and to minimize the migration current, ensuring that the measured current is proportional to the analyte concentration. guidechem.com

One specific application is in the determination of the pharmaceutical compound pyrithioxine. rsc.orgcarlroth.com The method is based on the catalytic pre-wave of cobalt(II) in a solution containing ammonia, ammonium chloride, and a small concentration of tetrabutylammonium hydroxide. rsc.orgcarlroth.com This approach provides a rapid, sensitive, and accurate determination of the analyte in pharmaceutical preparations. rsc.orgcarlroth.com Furthermore, patents have described the use of TBAOH as a polarographic analysis reagent in the context of its synthesis and purification for the electronics industry.

pH Buffering Applications of Tetrabutyl(4-hydroxy)ammonium Hydroxide

As a strong base, tetrabutylammonium hydroxide can be used to prepare buffer solutions, particularly in non-aqueous or mixed-solvent systems where traditional inorganic buffers may have limited solubility or effectiveness. Like other quaternary ammonium bases, it can maintain the pH of a solution within a relatively constant range. While its primary use is often as a titrant or ion-pairing reagent, its basicity allows it to function as a pH adjuster to create buffered mobile phases for chromatography. rsc.org For instance, in ion-pair chromatography, TBAOH can be neutralized with an acid like phosphoric acid to achieve a desired pH for the mobile phase. rsc.orgfishersci.com

Enantiomer Separations via Capillary Electrophoresis (CE) Using this compound Derived Chiral Ionic Liquids

A significant and advanced application of tetrabutylammonium hydroxide is in the synthesis of chiral ionic liquids (CILs) for the enantiomeric separation of pharmaceuticals by capillary electrophoresis (CE). These CILs are created by reacting TBAOH with L-amino acids, resulting in salts with chiral anions.

These amino acid-based CILs can act as effective chiral selectors or as modifiers to enhance the enantiodiscrimination capabilities of other selectors, such as cyclodextrins. For example, CILs derived from L-leucine, L-proline, and L-histidine with a tetrabutylammonium cation have been investigated for the chiral separation of racemic drugs like ofloxacin, ondansetron, and mianserin. The addition of these CILs to the background electrolyte in CE, often in conjunction with a cyclodextrin, can significantly improve the resolution of enantiomers. The mechanism involves complex interactions between the analyte enantiomers, the chiral selector, and the CIL. The concentration and type of the CIL, as well as other CE parameters like pH and voltage, are optimized to achieve the best separation.

The table below presents examples of TBAOH-derived CILs used in CE for enantiomer separation.

| Racemic Drug | Chiral Selector System | Key Findings |

| Ofloxacin | Hydroxypropyl-β-cyclodextrin (HPβCD) + LeuTBA, ProTBA, or HisTBA | Enantioselectivity was found to decrease in the order LeuTBA > ProTBA > TBAOH > HisTBA. |

| Ondansetron | HPβCD + LeuTBA, ProTBA, or HisTBA | The addition of the CILs influenced the separation of the enantiomers. |

| Mianserin | HPβCD + LeuTBA, ProTBA, or HisTBA | The CILs acted as modifiers, affecting the enantioseparation. |

| Basic Pharmaceutical Compounds | β-cyclodextrin + Tetrabutylammonium hydroxide | TBAOH helps control the electroosmotic flow, improving the resolution of cationic enantiomers. |

Electrochemical Investigations and Materials Science Applications of Tetrabutyl 4 Hydroxy Ammonium Hydroxide

Development of Ionic Liquids for Enhanced Conductivity and Stability in Electrochemical Cells

Aqueous quaternary ammonium (B1175870) hydroxides have been investigated as electrolytes for electrochemical capacitors (ECs). thieme-connect.de Among them, tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) has been studied and compared with other tetraalkylammonium hydroxides and potassium hydroxide (KOH). thieme-connect.de While the larger size of the tetrabutylammonium cation can limit its mobility, the ionic conductivity of the electrolyte is a key parameter for its performance in electrochemical applications. researchgate.net

In a comparative study, the ionic conductivity of aqueous solutions of various hydroxides was measured at 298 K. The results indicated that TBAOH exhibited the lowest ionic conductivity among the tested quaternary ammonium hydroxides (tetramethylammonium hydroxide - TMAOH and tetraethylammonium (B1195904) hydroxide - TEAOH) and KOH. researchgate.net This is attributed to the large size of the TBA+ cation and a lower degree of ionic dissociation compared to TMAOH and TEAOH. researchgate.net

Table 1: Ionic Conductivity of Aqueous Hydroxide Solutions at 298 K

| Electrolyte (1 M) | Ionic Conductivity (S/cm) |

| KOH | 0.22 |

| TMAOH | ~0.20 |

| TEAOH | ~0.18 |

| TBAOH | ~0.05 |

| Data sourced from a comparative study of aqueous quaternary ammonium hydroxides. researchgate.net |

Despite its lower conductivity compared to smaller quaternary ammonium hydroxides, the development of polymer-gel electrolytes incorporating these organic hydroxides is an active area of research. thieme-connect.de These systems aim to leverage the advantageous properties of the organic cations, such as their electrochemical stability and miscibility with polymers, to create stable and efficient electrolytes for electrochemical devices. thieme-connect.de

Electrodeposition of Thin Films Utilizing Tetrabutyl(4-hydroxy)ammonium Hydroxide

Currently, there is limited information available in the public domain regarding the specific use of this compound as a primary component or supporting electrolyte for the electrodeposition of thin films. While quaternary ammonium salts are generally used as electrolytes in various electrochemical processes due to their solubility in organic solvents and wide electrochemical windows, specific research detailing the role of the hydroxide variant in thin film formation is not extensively documented in available literature.

Studies on Electrochemical Behavior in Basic Media

This compound is a strong base, and its solutions are inherently alkaline. wikipedia.org The electrochemical behavior in such media is of interest for various applications, including electrocatalysis. Studies have investigated the influence of tetrabutylammonium (TBA+) cations on electrochemical reactions in alkaline solutions. For instance, the addition of TBA+ to alkaline electrolytes has been shown to enhance the hydrogen evolution reaction (HER) on platinum single-crystal electrodes. acs.org This effect is attributed to the interaction of the TBA+ cations with the electrode surface and the electrochemical double layer. acs.org

The electrochemical oxidation of the hydroxide ion itself is a fundamental process in alkaline electrochemistry. researchgate.net The use of organic electrolytes like TBAOH can influence the kinetics and mechanism of such reactions due to the specific adsorption of the large organic cations on the electrode surface, which can alter the structure of the double layer and the availability of active sites.

Exfoliation of Nanosheets and Intercalation in Nanomaterial Synthesis (e.g., Zirconium Phosphate, MXenes)

One of the significant applications of this compound in materials science is its use as an exfoliating and intercalating agent for layered materials to produce two-dimensional (2D) nanosheets.

Zirconium Phosphate:

MXenes:

MXenes, a class of 2D transition metal carbides and nitrides, have shown great promise in various applications. nih.gov The delamination of multilayered MXenes into single or few-layered nanosheets is crucial for realizing their full potential. Tetrabutylammonium hydroxide has been successfully employed for the exfoliation of MXenes, such as Ti3C2Tx. nih.gov The process involves the intercalation of TBAOH into the interlayer spaces of the multilayered MXene, which is then followed by sonication to achieve delamination. nih.gov This method has been shown to be effective in producing self-supported MXene films with improved electrochemical properties for applications like Li-ion batteries. nih.gov

Catalysis in Electrochemical Synthesis (e.g., Heterocycles, Cyclic Carbonates from CO2)

Tetrabutylammonium salts, including the hydroxide, are effective catalysts and electrolytes in various electrochemical and chemical syntheses.

Cyclic Carbonates from CO2:

The conversion of carbon dioxide (CO2), a greenhouse gas, into valuable chemicals is a significant area of research. One such transformation is the synthesis of cyclic carbonates from the reaction of CO2 with epoxides. Tetrabutylammonium hydroxide and other quaternary ammonium salts have been shown to be effective metal-free and halogen-free catalysts for this cycloaddition reaction under solvent-free conditions. nih.gov In this process, TBAOH is believed to react with CO2 to form tetrabutylammonium bicarbonate, which is a catalytically active species. nih.gov The tetrabutylammonium cation plays a crucial role in stabilizing the anionic transition states and intermediates involved in the reaction mechanism. nih.gov

Electrochemical Synthesis of Heterocycles:

In the field of electrochemical synthesis, tetrabutylammonium salts are widely used as supporting electrolytes due to their high solubility in organic solvents and wide electrochemical potential windows. While direct catalysis by this compound in the electrochemical synthesis of heterocycles is not extensively reported, other tetrabutylammonium salts play key roles. For instance, tetrabutylammonium iodide (TBAI) has been used as a catalyst for the electrochemical synthesis of 1,2,3-thiadiazoles. nih.gov In other examples, tetrabutylammonium acetate (B1210297) and tetrabutylammonium tetrafluoroborate (B81430) have been employed as electrolytes in the electrochemical synthesis of pyrrolidines and tetrahydroquinolines, respectively. nih.govrsc.org The tetrabutylammonium cation, in these cases, facilitates the electrochemical process by providing a conductive medium and potentially interacting with reactive intermediates. nih.govrsc.org

Synthesis of Platinum@Hexaniobate Nanopeapods

A notable application of this compound is in the synthesis of advanced nanomaterials such as Platinum@Hexaniobate Nanopeapods (Pt@HNB NPPs). nih.govchim.it These nanostructures consist of platinum nanocubes encapsulated within scrolled nanosheets of a hexaniobate semiconductor. nih.govchim.it In the synthesis of Pt@HNB NPPs, TBAOH is used as a key reagent along with crystalline hexaniobate. nih.govchim.it The TBAOH facilitates the exfoliation and subsequent scrolling of the hexaniobate sheets around the platinum nanocubes. nih.govchim.it This microwave-assisted synthesis method is a facile, one-pot process that allows for high yields of the desired nanopeapod structure. nih.govchim.it The resulting Pt@HNB NPPs exhibit enhanced photocatalytic activity for hydrogen production, demonstrating the critical role of TBAOH in the fabrication of these complex nanoarchitectures. nih.govchim.it

Interfacial Phenomena and Catalytic Mechanisms Involving Tetrabutyl 4 Hydroxy Ammonium Hydroxide

Adsorption of Hydroxide (B78521) and Tetrabutylammonium (B224687) Ions at Hydrophobe–Water Interfaces

The interface between hydrophobic substances and water is a unique environment where the behavior of ions can dictate a range of chemical phenomena, including reaction rates and catalytic processes pnas.orgnih.govresearchgate.net. Both the hydroxide ion (OH⁻) and the tetrabutylammonium ion (TBA⁺) exhibit a notable affinity for these interfaces mdpi.comnih.gov. This attraction is contrary to the traditional view that aqueous surfaces are generally devoid of inorganic ions.

Experimental evidence has long shown that hydrophobic particles or oil droplets acquire a negative charge when suspended in neutral water mdpi.comnih.gov. This phenomenon is attributed to the preferential adsorption of hydroxide ions at the hydrophobe-water interface mdpi.com. In experiments involving the emulsification of unreactive paraffin oils, the surface charge density was measured to be approximately -5 to -6 µC/cm² mdpi.comnih.gov. This surface charge, if confined to a double layer just 1 nm thick, corresponds to a significant local concentration of 0.5 M mdpi.comnih.gov. The adsorption of hydroxide ions is thought to arise from the enhanced autolysis of water at the interface, a process that is a consequence of the strong force attracting the hydroxide ion to the surface nih.gov. Ab initio molecular dynamics simulations suggest that hydroxide ions behave like amphiphilic surfactants, sticking to hydrophobic surfaces acs.org. This behavior stems from an asymmetry in the molecular charge distribution, creating a hydrophobic side and a more hydrophilic side to the ion acs.org. The hydroxide ion tends to be more localized in the surface layer compared to the hydronium ion acs.org.

Similarly, the hydrophobic tetrabutylammonium cation is also drawn to the oil-water interface mdpi.comnih.gov. This adsorption is driven by the same fundamental forces that attract the hydroxide ion nih.gov. In fact, studies with tetrabutylammonium bromide showed that the positive TBA⁺ cation preferentially adsorbs at the oil-water interface over hydroxide ions, a finding consistent with theoretical predictions mdpi.comnih.gov. The presence of the TBA⁺ cation at the interface can lead to an enhanced concentration of its counter-ion, such as bromide, thereby significantly altering the interfacial composition and reactivity researchgate.net.

Fluctuation Correlation Model and Dielectric Decrement Theory

The adsorption of ions like hydroxide and tetrabutylammonium at hydrophobic interfaces can be explained by the Fluctuation Correlation Model and the associated concept of the dielectric decrement mdpi.comnih.gov.

Dielectric Decrement Theory posits that all electrolytes reduce the dielectric constant (permittivity) of their aqueous solutions compared to pure water mdpi.comnih.govarxiv.orgaip.org. This reduction is known as the dielectric decrement. The effect originates from several factors, including the lower polarizability of ions compared to water molecules and the structuring of water molecules into hydration shells around the ions, which restricts their ability to align with an external electric field aip.orgrsc.orgaip.org. Ions with a particularly large dielectric decrement are strongly driven towards regions of lower dielectric constant, such as the interface with a hydrophobic medium mdpi.comnih.gov.

Hydroxide ions have a remarkably large dielectric decrement, which, combined with their small size, leads to a stronger adsorption at hydrophobic interfaces than most other monovalent ions mdpi.comnih.gov. The tetrabutylammonium cation also possesses a significant dielectric decrement value mdpi.comnih.gov.

The Fluctuation Correlation Model provides a theoretical framework for understanding the force that drives ions with high dielectric decrement to these interfaces mdpi.comnih.gov. This model explains that the intrinsic charge developed at the interface of water with a material of low relative permittivity is due to the varying affinities of different ions for that interface nih.gov. The force arises from the suppression of water dipole correlations nih.gov. Theoretical estimates for the heat of desorption of hydroxide ions from an oil-water interface, calculated from this model, are in good agreement with experimental values, lending strong support to the theory mdpi.comnih.gov.

Table 1: Dielectric Decrement Values for Selected Species

| Compound/Ion | Dielectric Decrement (M⁻¹) | Reference |

|---|---|---|

| Sodium Hydroxide (NaOH) | 20 | mdpi.comnih.gov |

| Tetrabutylammonium Bromide | 26 | mdpi.comnih.gov |

| Various Simple Cations/Anions | 5 - 22 | aip.org |

| Various Salts | -8 to -21 | aip.org |

On-Water Catalysis Mechanisms and Role of Interfacial Adsorption

"On-water" catalysis refers to the observation that certain organic reactions experience significant rate acceleration when conducted in a heterogeneous mixture of the organic reactants and water, often with vigorous stirring nih.govacs.org. The key requirement is the presence of an interface between the organic and aqueous phases nih.gov. This phenomenon can be explained by the principles of interfacial adsorption discussed previously.

The mechanism for on-water catalysis is facilitated by the strong adsorption of ionic species at the oil-water interface nih.gov. For reactions that are subject to acid catalysis, the adsorption of hydroxide ions as a by-product can explain the rate enhancement nih.gov. The fluctuation correlation model suggests that hydrophobic interfaces in the presence of water can facilitate acid-catalyzed reactions through the autolysis of water and the subsequent strong adsorption of the resulting hydroxide ions nih.gov.

In the context of Tetrabutyl(4-hydroxy)ammonium hydroxide, both the cation and the anion are surface-active. The adsorption of tetrabutylammonium salts at the interface is a key factor in their utility as phase-transfer catalysts nih.govacs.org. The catalyst forms an interfacial film where reactions with a substrate can occur nih.govacs.orgnih.gov. This interface is not limited to the bulk water-oil boundary but can also include microinterfaces, such as those formed in microemulsions nih.govacs.org.

One proposed mechanism involves an Eley-Rideal process, where one reactant (e.g., one activated by the catalyst) adsorbs at the interface acs.org. Hydrogen bonds with interfacial water can lower the activation energy of the reaction acs.org. The other reactant then diffuses to the interface to react acs.org. The presence of tetraalkylammonium cations has been shown to enhance the formation and lifetime of hydrogen-bond networks among interfacial water molecules, which can facilitate proton shuttling and promote reaction kinetics acs.orgnih.gov.

Nucleophilic Attack and Coordination Activation in this compound Catalysis

This compound (TBAOH) is a strong organic base, comparable in alkalinity to sodium or potassium hydroxide guidechem.com. Its solubility in organic solvents makes it an effective reagent and phase-transfer catalyst for a variety of reactions where the hydroxide ion acts as a nucleophile or a strong base guidechem.comwikipedia.org.

Nucleophilic Attack: The hydroxide ion (OH⁻) provided by TBAOH is a potent nucleophile. This is utilized in reactions such as the nucleophilic substitution of α-chloroketones to produce α-hydroxyketones, where the reaction proceeds without loss of enantiopurity mdpi.com. TBAOH has also been used as a catalyst for the hydration of nitriles to amides researchgate.net and in the addition of phosphite (B83602) nucleophiles to aldehydes to form α-hydroxyphosphonates tandfonline.com. In these cases, the TBAOH facilitates the attack of the hydroxide or another nucleophile by bringing it into the organic phase where the substrate resides.

Activation: TBAOH is frequently used to effect deprotonations, a key activation step in many reactions guidechem.comwikipedia.org. For example, it is used to generate dichlorocarbene (B158193) from chloroform (B151607) guidechem.com. In the α-azidation of β-ketocarbonyl compounds, a related catalyst system, tetrabutylammonium iodide, is believed to first facilitate the α-iodination of the carbonyl compound, which is then followed by a phase-transfer-catalyzed nucleophilic substitution by the azide nih.gov. While not direct coordination in the metallic sense, the catalyst activates the substrate towards the subsequent reaction. The activation of H-X bonds (where X can be N, O, or C) is a critical first step in many catalytic processes, and strong bases like TBAOH are instrumental in achieving this by deprotonation swarthmore.edu.

Role of the Tetrabutylammonium Cation as an Anion-Binding Site

The catalytic efficacy of tetrabutylammonium salts is not solely due to the reactivity of the anion (like hydroxide) but is also critically dependent on the unique properties of the tetrabutylammonium (TBA⁺) cation. The TBA⁺ cation acts as an effective anion-binding site, which is fundamental to its role in phase-transfer catalysis.

Traditionally, the interaction between the quaternary ammonium (B1175870) cation and an anion was considered a simple, non-directional electrostatic interaction. However, it is now understood that the positive charge on the nitrogen atom is delocalized over the adjacent methylene (B1212753) groups unina.it. This makes the α-methylene (⁺N-C-H) protons acidic enough to act as hydrogen-bond donors unina.it. Consequently, the TBA⁺ cation can engage in a set of directional, non-classical hydrogen bonding interactions with anions unina.it.